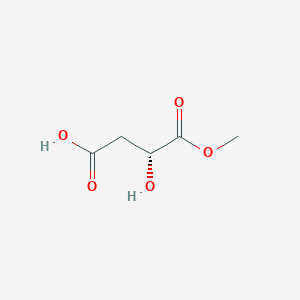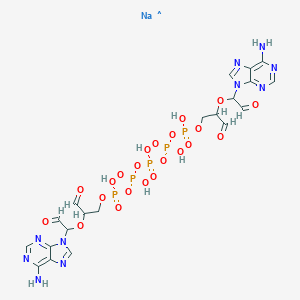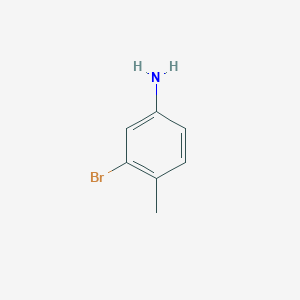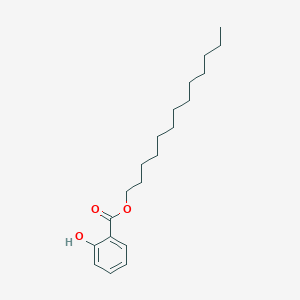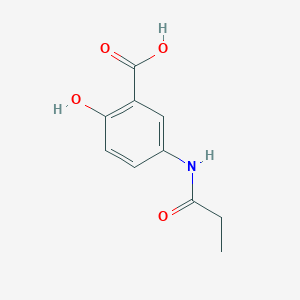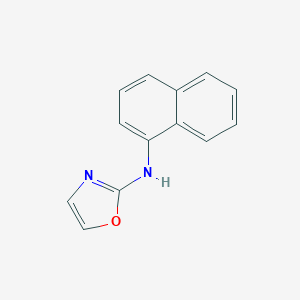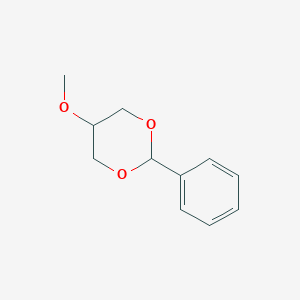
5-Methoxy-2-phenyl-1,3-dioxane
概要
説明
5-Methoxy-2-phenyl-1,3-dioxane, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (tenamfetamine). The chemical structure of MDP2P is similar to that of phenylacetone, which is a controlled substance in many countries. However, MDP2P is not a controlled substance and is readily available for research purposes.
作用機序
The mechanism of action of 5-Methoxy-2-phenyl-1,3-dioxane is not well understood. However, it is believed to act as a precursor to the synthesis of serotonin and dopamine in the brain. Serotonin and dopamine are neurotransmitters that are involved in the regulation of mood, appetite, and sleep.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Methoxy-2-phenyl-1,3-dioxane are not well understood. However, it is believed to have stimulant and hallucinogenic effects similar to those of MDMA and MDA. It is also believed to have neurotoxic effects on the brain, although the extent of these effects is not clear.
実験室実験の利点と制限
5-Methoxy-2-phenyl-1,3-dioxane has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other precursor chemicals. It is also easy to synthesize using various methods. However, 5-Methoxy-2-phenyl-1,3-dioxane has several limitations for lab experiments. It is a precursor to controlled substances such as MDMA and MDA, which may limit its availability in some countries. It is also a potential health hazard and requires careful handling and disposal.
将来の方向性
Future research on 5-Methoxy-2-phenyl-1,3-dioxane should focus on its potential therapeutic effects in the treatment of psychological disorders such as PTSD, depression, and anxiety. It should also focus on the development of safer and more effective precursor chemicals for the synthesis of MDMA and MDA. Finally, future research should focus on the neurotoxic effects of 5-Methoxy-2-phenyl-1,3-dioxane and its potential long-term effects on the brain.
科学的研究の応用
5-Methoxy-2-phenyl-1,3-dioxane is used in scientific research for the synthesis of various drugs, including MDMA and MDA. MDMA is a popular recreational drug that is also being studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other psychological disorders. MDA is also being studied for its potential therapeutic effects in the treatment of depression and anxiety.
特性
CAS番号 |
104216-84-4 |
|---|---|
製品名 |
5-Methoxy-2-phenyl-1,3-dioxane |
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
5-methoxy-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChIキー |
VGRWLSCCYCJYST-UHFFFAOYSA-N |
SMILES |
COC1COC(OC1)C2=CC=CC=C2 |
正規SMILES |
COC1COC(OC1)C2=CC=CC=C2 |
その他のCAS番号 |
104216-84-4 |
同義語 |
2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
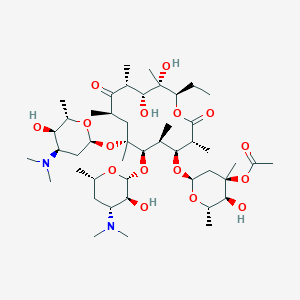
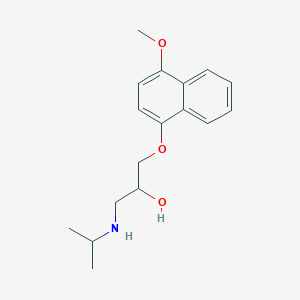
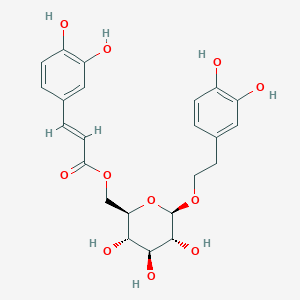
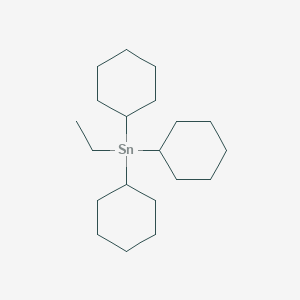
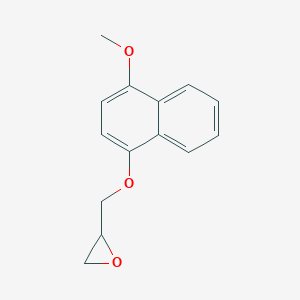
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
